Btk-IN-7 -

Btk-IN-7

Catalog Number: EVT-12556563
CAS Number:
Molecular Formula: C30H32N6O4
Molecular Weight: 540.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Btk-IN-7 is a potent and selective inhibitor of Bruton’s tyrosine kinase, a crucial enzyme involved in B-cell receptor signaling and implicated in various hematological malignancies. This compound exhibits an inhibitory concentration (IC50) of 4.0 nanomolar, demonstrating significant selectivity against other kinases, including interleukin-2-inducible T-cell kinase and epidermal growth factor receptor, with selectivity ratios exceeding 250-fold and 2500-fold, respectively . The development of Btk-IN-7 is part of ongoing research into targeted therapies for diseases such as chronic lymphocytic leukemia and other B-cell malignancies.

Source and Classification

Btk-IN-7 is synthesized as part of a series of small-molecule inhibitors designed to target Bruton’s tyrosine kinase. It belongs to the class of compounds known as reversible inhibitors, which bind to the active site of the enzyme without causing permanent modification. The compound's design reflects a strategic approach to enhance selectivity while minimizing off-target effects common in kinase inhibitors .

Synthesis Analysis

Methods and Technical Details

The synthesis of Btk-IN-7 involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available precursors that undergo various chemical transformations.
  2. Key Reactions: Notable reactions include Suzuki coupling and amide bond formation, which are critical for constructing the core structure of the inhibitor.
  3. Purification: Intermediate compounds are purified using techniques such as column chromatography to isolate the desired product effectively.

The specific synthetic pathway for Btk-IN-7 has not been detailed in the available literature, but it likely follows established methodologies for synthesizing similar small-molecule inhibitors targeting kinases .

Molecular Structure Analysis

Structure and Data

Btk-IN-7 features a complex molecular structure that allows it to interact effectively with Bruton’s tyrosine kinase. While the exact three-dimensional structure is not provided in the search results, typical characteristics of such inhibitors include:

  • Functional Groups: Presence of aromatic rings and heterocycles that facilitate binding within the ATP-binding pocket.
  • Binding Interactions: Potential hydrogen bonding and hydrophobic interactions with key residues in the active site of Bruton’s tyrosine kinase.

The molecular formula and specific structural data would require further computational modeling or experimental crystallography for precise characterization.

Chemical Reactions Analysis

Reactions and Technical Details

Btk-IN-7 operates through competitive inhibition at the active site of Bruton’s tyrosine kinase. The mechanism involves:

  1. Binding: The inhibitor occupies the ATP-binding pocket, preventing ATP from engaging with the enzyme.
  2. Selectivity: Due to structural differences among kinases, Btk-IN-7 shows a significantly lower binding affinity for non-target kinases, which is critical for reducing side effects associated with broader-spectrum kinase inhibitors .

The chemical reactions involved in its mechanism primarily consist of reversible binding interactions rather than covalent modifications, allowing for dynamic regulation of enzymatic activity.

Mechanism of Action

Process and Data

The mechanism by which Btk-IN-7 inhibits Bruton’s tyrosine kinase can be summarized as follows:

  1. Competitive Inhibition: By occupying the ATP-binding site, Btk-IN-7 prevents ATP from binding, effectively halting downstream signaling pathways essential for B-cell activation and proliferation.
  2. Conformational Changes: Binding induces conformational changes within the enzyme that further stabilize the inactive state, thus reducing its activity .

This mechanism is supported by kinetic studies that demonstrate how variations in concentration affect inhibition rates, confirming its efficacy as a therapeutic agent.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility were not detailed in the search results, general characteristics expected for small-molecule inhibitors like Btk-IN-7 include:

  • Solubility: Typically moderate to high solubility in organic solvents.
  • Stability: Chemical stability under physiological conditions is crucial for effective therapeutic use.

Further characterization through techniques such as nuclear magnetic resonance spectroscopy or mass spectrometry would provide detailed insights into these properties.

Applications

Scientific Uses

Btk-IN-7 is primarily investigated for its potential applications in treating various hematological cancers where Bruton’s tyrosine kinase plays a pivotal role. Specific applications include:

  • Chronic Lymphocytic Leukemia: Targeting malignant B-cells.
  • Non-Hodgkin Lymphoma: Offering a more selective treatment option compared to traditional chemotherapies.

Research continues to explore its efficacy in combination therapies and its role in overcoming resistance mechanisms associated with existing treatments .

Introduction to Bruton's Tyrosine Kinase as a Therapeutic Target

Bruton’s tyrosine kinase (BTK), a non-receptor cytoplasmic tyrosine kinase, belongs to the Tec kinase family and is critically involved in B-cell development, differentiation, and signaling. Mutations in the BTK gene cause X-linked agammaglobulinemia (XLA), characterized by blocked B-cell maturation and antibody deficiency [1] [7]. Beyond its role in immunity, BTK drives oncogenic signaling in hematologic malignancies and inflammatory diseases by regulating cell proliferation, survival, and migration pathways. Targeted inhibition of BTK has emerged as a transformative strategy in precision medicine, with covalent (e.g., ibrutinib) and reversible (e.g., pirtobrutinib) inhibitors showing clinical efficacy [1] [5].

Role of BTK in B-Cell Receptor Signaling and Oncogenesis

BTK is a master regulator of the B-cell receptor (BCR) signaling cascade. Upon antigen binding, the BCR activates Src-family kinases (e.g., LYN), which phosphorylate immunoreceptor tyrosine-based activation motifs (ITAMs) on CD79A/CD79B. This recruits spleen tyrosine kinase (SYK), phosphorylating BTK at residue Y551. Activated BTK then:

  • Phosphorylates phospholipase Cγ2 (PLCγ2), triggering calcium release, protein kinase C (PKC) activation, and nuclear factor-κB (NF-κB) translocation [7].
  • Amplifies PI3K-AKT-mTOR signaling by interacting with CD19, promoting cell survival and metabolic reprogramming [7] [9].
  • Modulates integrin/chemokine receptors (e.g., CXCR4), facilitating B-cell trafficking and tissue homing [5].

In malignancies like chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL), chronic BCR signaling sustains tumor survival. BTK also supports tumor-microenvironment interactions by activating myeloid cells (e.g., macrophages) via Fcγ receptors and toll-like receptors (TLRs) [7] [9]. Table 1 summarizes BTK-dependent pathways in oncogenesis.

Table 1: Key BTK-Mediated Signaling Pathways in B-Cell Malignancies

PathwayDownstream EffectorsOncogenic Effects
BCR-PLCγ2IP₃, DAG, NFATProliferation, cytokine production
PI3K-AKTmTOR, FOXO1Survival, metabolic adaptation
NF-κBBCL-XL, cyclin D2Apoptosis resistance, cell-cycle progression
Chemokine receptorsRho GTPases, actin remodelingTissue homing, drug resistance

Isoform-Specific Functions of BTK in Hematopoietic and Non-Hematopoietic Cancers

While BTK is ubiquitously expressed in hematopoietic lineages, its isoforms and expression levels vary across cancers:

  • Hematologic Malignancies:
  • In CLL, BTK overexpression enhances NF-κB-driven survival and stromal adhesion, contributing to chemotherapy resistance [5] [9].
  • In Waldenström’s macroglobulinemia (WM), the MYD88 L265P mutation synergizes with BTK to activate IRAK/NF-κB signaling, promoting tumor growth [3].
  • Myeloma stem cells exhibit BTK-dependent upregulation of stemness genes (OCT4, SOX2, NANOG) and drug efflux pumps, enabling self-renewal and therapy evasion [4].
  • Solid Tumors:
  • In glioblastoma (GBM), BTK is overexpressed in CD133⁺ cancer stem cells, driving sphere formation, temozolomide resistance, and tumorigenesis via AKT/mTOR activation [10].
  • Ovarian and prostate cancers show elevated BTK expression, correlating with metastatic potential and NLRP3 inflammasome activation [10].
  • Isoform-Specific Signaling:Alternative splicing generates BTK isoforms with truncated kinase domains, though their functional impact remains understudied. The full-length isoform remains the primary therapeutic target [6].

Table 2 compares BTK expression and functions across malignancies.

Table 2: BTK Expression and Functional Roles in Cancer Subtypes

Cancer TypeBTK ExpressionKey Pathogenic MechanismClinical Evidence
CLL/SLLHigh in lymph nodesBCR-dependent survival, chemokine signalingIbrutinib efficacy in 89% of patients [5]
GlioblastomaElevated in CD133⁺ stem cellsAKT/mTOR-driven stemness, EMTIbrutinib reduces tumorigenesis in xenografts [10]
Systemic Lupus ErythematosusHigh in autoreactive B cellsSpontaneous germinal center formationBTK inhibitors reduce autoantibodies in Phase II [9]

Rationale for Targeted Inhibition in Malignant and Inflammatory Pathologies

BTK inhibition offers a dual therapeutic strategy by targeting malignant B cells and modulating inflammation:

  • B-Cell Malignancies:Covalent BTK inhibitors (e.g., ibrutinib, acalabrutinib) bind Cys481 in the BTK active site, blocking BCR signaling and inducing apoptosis. They also disrupt microenvironmental survival signals by inhibiting:
  • CXCR4-mediated bone marrow retention [5].
  • FcγR-dependent macrophage activation [7] [9].
  • Autoimmune/Inflammatory Diseases:BTK regulates innate immunity through TLR signaling in macrophages and FcεR signaling in mast cells. Inhibitors suppress:
  • Autoantibody production in rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE) [9].
  • Neuroinflammation in multiple sclerosis (MS) by reducing CNS-infiltrating B cells and microglial activation [8].
  • Advantages of Next-Generation Inhibitors:Reversible BTK inhibitors (e.g., fenebrutinib) mitigate off-target effects (e.g., ITK inhibition) while retaining efficacy in ibrutinib-resistant CLL with C481S mutations [1] [5].

The table below lists key BTK inhibitors and their applications.

Properties

Product Name

Btk-IN-7

IUPAC Name

N-[3-[6-cyclohexyl-2-[3-(2-methoxyethoxy)anilino]-7-oxopteridin-8-yl]phenyl]prop-2-enamide

Molecular Formula

C30H32N6O4

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C30H32N6O4/c1-3-26(37)32-21-11-7-13-23(17-21)36-28-25(34-27(29(36)38)20-9-5-4-6-10-20)19-31-30(35-28)33-22-12-8-14-24(18-22)40-16-15-39-2/h3,7-8,11-14,17-20H,1,4-6,9-10,15-16H2,2H3,(H,32,37)(H,31,33,35)

InChI Key

SRHREEZCKYAMCG-UHFFFAOYSA-N

Canonical SMILES

COCCOC1=CC=CC(=C1)NC2=NC=C3C(=N2)N(C(=O)C(=N3)C4CCCCC4)C5=CC=CC(=C5)NC(=O)C=C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.